molecular formula C18H13N3O B8751665 3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one CAS No. 820233-45-2

3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one

Cat. No. B8751665
Key on ui cas rn: 820233-45-2
M. Wt: 287.3 g/mol
InChI Key: SDHIVMJKZPHEJS-UHFFFAOYSA-N
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Patent
US07300943B2

Procedure details

To 1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one (1.0 g, 3.1 mmol) was added neat TFA (15 mL) and the resulting solution was heated to 70° C. After 18 hr, the reaction was concentrated under reduced pressure to remove TFA. The resulting tan solid was diluted with EtOAc and washed with an aqueous solution of NaHCO3. The organic layer was dried over MgSO4, filtered through a fritted funnel, and concentrated under reduced pressure. Purification of this material was accomplished by recrystallization from MeOH to give the title compound (0.17 g, 20% yield) as a colorless solid. LRMS m/z (APCl) 288 (M+1); 500 MHz 1H NMR (DMSO-D6) δ 7.29-6.92 (m, 10H), 5.90 (bs, 1H).
Name
1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
C([N:5]1[C:9]2[NH:10][C:11](=[O:20])[CH:12]=[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:8]=2[C:7]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[N:6]1)(C)(C)C.C(O)(C(F)(F)F)=O>>[C:21]1([C:7]2[NH:6][N:5]=[C:9]3[C:8]=2[C:13]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:12][C:11](=[O:20])[NH:10]3)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
1-tert-butyl-3,4-diphenyl-1,7-dihydro-pyrazolo[3,4-b]pyridin-6-one
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C2=C1NC(C=C2C2=CC=CC=C2)=O)C2=CC=CC=C2
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove TFA
ADDITION
Type
ADDITION
Details
The resulting tan solid was diluted with EtOAc
WASH
Type
WASH
Details
washed with an aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of this material
CUSTOM
Type
CUSTOM
Details
was accomplished by recrystallization from MeOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NN=C2NC(C=C(C21)C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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